molecular formula C7H4F3NO2 B1347088 4-Nitrobenzotrifluoride CAS No. 402-54-0

4-Nitrobenzotrifluoride

Cat. No.: B1347088
CAS No.: 402-54-0
M. Wt: 191.11 g/mol
InChI Key: XKYLCLMYQDFGKO-UHFFFAOYSA-N
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Description

4-Nitrobenzotrifluoride is an organic compound with the molecular formula C7H4F3NO2. It is a derivative of benzotrifluoride, where a nitro group is substituted at the para position. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzotrifluoride can be synthesized through the nitration of benzotrifluoride. The nitration process typically involves the reaction of benzotrifluoride with a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzotrifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: 4-Aminobenzotrifluoride.

    Substitution: Various substituted benzotrifluorides depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitrobenzotrifluoride primarily involves its ability to undergo various chemical transformations. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the compound in electrophilic and nucleophilic substitution reactions. The trifluoromethyl group also contributes to the compound’s stability and reactivity by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

    4-Chlorobenzotrifluoride: Similar in structure but with a chlorine atom instead of a nitro group.

    3-Nitrobenzotrifluoride: The nitro group is positioned at the meta position.

    4-Fluoro-3-nitrobenzotrifluoride: Contains both a nitro group and a fluorine atom.

Uniqueness: 4-Nitrobenzotrifluoride is unique due to the combination of the nitro and trifluoromethyl groups, which impart distinct chemical properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the trifluoromethyl group provides stability and influences the compound’s overall reactivity.

Properties

IUPAC Name

1-nitro-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XKYLCLMYQDFGKO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)[N+](=O)[O-]
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Molecular Formula

C7H4F3NO2
Record name P-NITROBENZOTRIFLUORIDE
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DSSTOX Substance ID

DTXSID0075281
Record name Benzene, 1-nitro-4-(trifluoromethyl)-
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Molecular Weight

191.11 g/mol
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Physical Description

P-nitrobenzotrifluoride appears as a thin, oily straw colored liquid with a fishlike odor. May be toxic by ingestion, inhalation and skin absorption. Insoluble in water and denser than water. Used to make other chemicals.
Record name P-NITROBENZOTRIFLUORIDE
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CAS No.

402-54-0
Record name P-NITROBENZOTRIFLUORIDE
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Record name 4-Nitrobenzotrifluoride
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Record name Benzene, 1-nitro-4-(trifluoromethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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